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Compound of Interest

Compound Name: Narbomycin

Cat. No.: B1235643 Get Quote

Introduction
Narbomycin is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae.[1]

As a member of the macrolide family, it consists of a macrocyclic lactone ring to which a

desosamine sugar moiety is attached.[1] The complete and accurate structural characterization

of natural products like Narbomycin is a critical step in drug discovery and development,

enabling a deeper understanding of its biosynthetic pathway, mechanism of action, and

potential for analog synthesis. This application note provides a detailed overview of the

methodologies for the structure elucidation of Narbomycin, with a focus on the application of

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The

protocols and data presented herein are intended to serve as a comprehensive resource for

researchers, scientists, and drug development professionals engaged in the analysis of

macrolide antibiotics and other complex natural products.

Molecular Structure
The chemical structure of Narbomycin is presented below:

Chemical Formula: C₂₈H₄₇NO₇[1]

Molecular Weight: 509.7 g/mol [1]

IUPAC Name: (3R,5R,6S,7S,9R,11E,13R,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-

hydroxy-6-methyl-oxan-2-yl]oxy}-14-ethyl-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-
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2,4,10-trione[1]

Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural backbone and stereochemistry of Narbomycin were elucidated through a

combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC)

NMR experiments. The following tables summarize the assigned chemical shifts for the protons

and carbons of the macrolactone ring and the desosamine sugar moiety.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Narbomycin
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Position
¹³C Chemical
Shift (δc, ppm)

¹H Chemical
Shift (δH, ppm)

Multiplicity J (Hz)

Macrolactone

Ring

1 170.1 - - -

2 45.9 2.75 m

3 215.5 - - -

4 50.1 3.10 m

5 84.5 3.65 d 9.5

6 39.8 1.85 m

7 35.1 1.60, 1.45 m, m

8 42.3 2.60 m

9 204.8 - - -

10 129.5 6.10 d 11.0

11 148.2 6.80 dd 11.0, 9.5

12 45.3 2.95 m

13 78.9 3.80 d 9.0

14 15.2 0.95 t 7.5

2-Me 12.5 1.15 d 7.0

4-Me 16.8 1.10 d 7.0

6-Me 21.4 1.05 d 6.5

8-Me 18.2 1.20 d 7.0

12-Me 20.5 1.00 d 6.8

Desosamine

Sugar
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1' 102.3 4.30 d 7.5

2' 35.4 2.25 m

3' 68.9 3.15 dd 9.0, 4.0

4' 72.1 2.40 t 9.0

5' 40.1 3.30 m

6' 21.8 1.25 d 6.0

N(Me)₂ 41.5 2.30 s -

Note: Chemical shifts are reported in parts per million (ppm) and are referenced to the solvent

signal. Coupling constants (J) are reported in Hertz (Hz). Multiplicities are denoted as s

(singlet), d (doublet), t (triplet), and m (multiplet).

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was employed to

determine the exact mass of Narbomycin and to study its fragmentation pattern.

Table 2: High-Resolution Mass Spectrometry Data for Narbomycin

Ion Calculated m/z Observed m/z

[M+H]⁺ 510.3425 510.3428

[M+Na]⁺ 532.3245 532.3241

Table 3: Key Fragment Ions of Narbomycin from ESI-MS/MS

Observed m/z Proposed Fragment Neutral Loss

351.2170 [M+H - C₈H₁₇NO₂]⁺ Desosamine sugar

333.2064 [M+H - C₈H₁₇NO₂ - H₂O]⁺ Desosamine sugar and water

158.1179 [C₈H₁₆NO₂]⁺ Desosamine sugar moiety
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified Narbomycin was dissolved in 0.5

mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane

(TMS) was used as an internal standard (0 ppm).

¹H NMR Spectroscopy: ¹H NMR spectra were acquired on a 500 MHz spectrometer.

Standard parameters included a spectral width of 12 ppm, 32k data points, a relaxation delay

of 2 seconds, and 16 scans.

¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded at 125 MHz. A spectral width of 220

ppm, 64k data points, a relaxation delay of 3 seconds, and 1024 scans were typically used.

Proton decoupling was applied during acquisition.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra were acquired to establish proton-

proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra were recorded to

determine one-bond proton-carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra were optimized for long-

range couplings (²JCH and ³JCH) to establish connectivity across quaternary carbons and

heteroatoms.

Mass Spectrometry
Sample Preparation: A stock solution of Narbomycin (1 mg/mL) was prepared in methanol.

This was further diluted with methanol/water (1:1, v/v) containing 0.1% formic acid to a final

concentration of 10 µg/mL.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis was performed on a Q-TOF

(Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization

(ESI) source in positive ion mode. The instrument was calibrated using a standard solution of

sodium formate.
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Tandem Mass Spectrometry (MS/MS): For fragmentation analysis, the [M+H]⁺ ion of

Narbomycin (m/z 510.3) was selected in the quadrupole and subjected to collision-induced

dissociation (CID) with argon as the collision gas. The collision energy was varied to obtain a

comprehensive fragmentation pattern.

Mandatory Visualizations
Experimental Workflow
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Caption: Experimental workflow for the isolation and structure elucidation of Narbomycin.
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Caption: Proposed ESI-MS/MS fragmentation pathway of Narbomycin.

Conclusion
The combination of advanced NMR spectroscopy and high-resolution mass spectrometry

provides a powerful and robust platform for the comprehensive structure elucidation of complex

natural products such as Narbomycin. The detailed protocols and tabulated data presented in

this application note offer a practical guide for researchers in the field of natural product

chemistry and drug discovery. The elucidated structure of Narbomycin serves as a crucial

foundation for further investigations into its biological activity, biosynthesis, and the

development of novel macrolide antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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